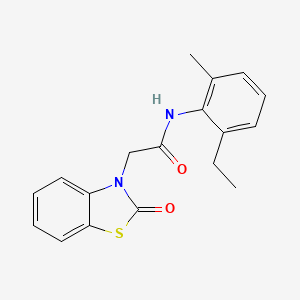

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-3-13-8-6-7-12(2)17(13)19-16(21)11-20-14-9-4-5-10-15(14)23-18(20)22/h4-10H,3,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHAITXIPQIMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3SC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Research has indicated that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For example, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi, suggesting that N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide may possess similar properties.

Anticancer Properties

Benzothiazole derivatives are also known for their anticancer activities. A study demonstrated that certain benzothiazole compounds could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. The application of this compound in cancer research could lead to the development of novel therapeutic agents.

Polymer Chemistry

The compound's unique structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research has shown that benzothiazole-based polymers exhibit improved resistance to degradation under environmental stressors.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including N-(2-ethyl-6-methylphenyl)-2-(2-oxo-benzothiazol). The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests a potential application in developing new antibiotics.

Research on Anticancer Effects

Another study focused on the anticancer properties of benzothiazole derivatives. It was found that compounds similar to N-(2-ethyl-6-methylphenyl)-2-(2-oxo-benzothiazol) could effectively induce apoptosis in breast cancer cells through caspase activation pathways. This opens avenues for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization : Replacing the N-(2-ethyl-6-methylphenyl) group with smaller or polar substituents (e.g., methoxy, hydroxy) could improve solubility and target engagement for CNS applications.

- Biological Screening : Priority assays should include anticonvulsant (Maximal Electroshock Test), antioxidant (DPPH/ABTS), and anti-inflammatory (COX inhibition) models to benchmark against existing analogs .

- Synergistic Effects: Hybridization with triazole or quinazolinone moieties (as in ) may enhance multitarget activity.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on various research findings.

This compound has the molecular formula and a molecular weight of 326.41 g/mol. The synthesis typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride, followed by a reaction with 2-mercaptobenzothiazole under basic conditions. Common solvents used in the synthesis include dichloromethane or ethanol, with triethylamine often acting as a catalyst .

Antimicrobial and Antifungal Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activity. A study highlighted that related benzothiazole compounds demonstrated broad-spectrum activity against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have shown that benzothiazole derivatives can possess anticancer properties. For instance, compounds similar to this compound have been tested against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These studies indicated selective cytotoxicity towards cancer cells while sparing normal cells, with IC50 values demonstrating effective inhibition of cell proliferation .

The mechanism of action for this compound may involve interaction with biological targets such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites on proteins, potentially inhibiting their activity and affecting various signaling pathways involved in cell growth and survival . For example, some derivatives have been identified as inhibitors of amyloid beta peptide interactions, which are implicated in Alzheimer's disease pathology .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

- Antimicrobial Efficacy : A study reported that derivatives showed minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms, indicating high efficacy .

- Anticancer Studies : Research demonstrated that certain benzothiazole derivatives exhibited selective cytotoxicity against tumorigenic cell lines with varying IC50 values ranging from 28 to 290 ng/mL across different compounds .

- Neuroprotective Effects : Compounds derived from similar structures were evaluated for their neuroprotective properties in models of ischemia/reperfusion injury, showing significant attenuation of neuronal damage .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.